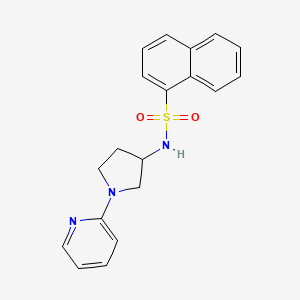

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide core linked to a pyridine-substituted pyrrolidine moiety.

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,18-9-5-7-15-6-1-2-8-17(15)18)21-16-11-13-22(14-16)19-10-3-4-12-20-19/h1-10,12,16,21H,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNJWUKXDHDKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction. Finally, the naphthalene-1-sulfonamide group is attached via a sulfonation reaction, often using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide

The synthesis of this compound typically involves a multi-component reaction. A notable method includes the use of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine in a solvent-free one-pot reaction. This approach allows for efficient formation of the desired sulfonamide derivative with good yields, as evidenced by crystallographic studies that confirm the structural integrity of the synthesized compound .

Reaction Conditions

- Starting Materials : Naphthalen-2-ol, nicotinaldehyde, pyrrolidine

- Conditions : Stirring at elevated temperatures (e.g., 100°C) for several hours

- Catalysts : Solvent-free conditions enhance reaction efficiency

Structural Confirmation

The compound's structure has been confirmed through various spectroscopic techniques, including NMR and X-ray crystallography. The dihedral angle between the naphthalene and pyridine rings is approximately 74.22°, indicating a specific spatial arrangement that may influence its biological activity .

Biological Activities

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antitumor Activity

Sulfonamide compounds are known for their antitumor properties. Studies have shown that derivatives of sulfonamides can inhibit tumor growth through mechanisms such as modulation of enzyme activity involved in cell proliferation. For instance, certain derivatives have been documented to exhibit potent inhibitory effects on cancer cell lines, suggesting that N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide may have similar effects .

Antimicrobial Properties

Research indicates that sulfonamides generally possess antimicrobial activity. The incorporation of the pyridine ring may enhance this property by increasing lipophilicity, allowing better penetration into bacterial cell membranes . Compounds structurally related to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide have shown promising results against various pathogens.

Carbonic Anhydrase Inhibition

Recent studies have explored the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. The dual-tail pyrrolidine derivatives have shown selectivity for specific isoforms (e.g., hCA II), which could be beneficial in treating conditions like glaucoma or edema .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide on several cancer cell lines, including SK-BR-3 and MG-63. The results indicated significant inhibition of cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro tests against common bacterial strains showed that the compound exhibited significant antibacterial activity, comparable to established antibiotics. This suggests its potential use in treating bacterial infections resistant to conventional therapies .

Table 2: Synthesis Conditions

| Component | Amount | Reaction Time | Temperature |

|---|---|---|---|

| Naphthalen-2-ol | 10 mmol | 5 hours | 100°C |

| Nicotinaldehyde | 10 mmol | ||

| Pyrrolidine | 10 mmol |

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings may facilitate binding to proteins or enzymes, altering their activity. The naphthalene-1-sulfonamide group can enhance the compound’s solubility and stability, contributing to its overall biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analog identified in the evidence is N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) . Below is a detailed comparison:

Key Differences and Implications

The pyridine ring in 17c is heavily substituted, which could limit its electronic interactions compared to the less-substituted, more basic pyrrolidine-pyridine system in the target compound.

Synthetic Considerations :

- Both compounds utilize 1-naphthalenesulfonyl chloride as a key reagent, but the amine precursors differ significantly. The synthesis of 17c employs a multi-step route with triethylamine (TEA) as a base, suggesting similar conditions could apply to the target compound .

Spectroscopic Data :

- 17c’s reported NMR shifts (e.g., 141.98, 140.59 ppm for aromatic carbons) reflect its electronic environment, which would differ in the target compound due to the pyrrolidine’s electron-donating effects .

Research Findings and Implications

- Structural Flexibility vs. Steric Hindrance : The pyrrolidine moiety in the target compound may offer advantages in drug design (e.g., kinase inhibitors) due to its flexible backbone, whereas 17c’s rigid, substituted pyridine could be more suited for material science applications requiring stable aromatic frameworks .

- Electrochemical Relevance : While 17c is part of an anionic polymer study, the target compound’s electrochemical properties remain unexplored in the provided evidence. Its sulfonamide group could theoretically enhance ionic conductivity in polymers, similar to 17c’s role .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is a complex organic compound notable for its structural features, including a pyrrolidine ring, a pyridine ring, and a naphthalene sulfonamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is . The compound's structure facilitates interactions with biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the pyrrolidine and pyridine rings enhances binding affinity, while the naphthalene sulfonamide group improves solubility and stability. These interactions can lead to modulation of enzymatic activity, potentially influencing pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has indicated that N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxicity against hypopharyngeal tumor cells, suggesting that this compound may also possess similar effects through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that sulfonamide derivatives can inhibit key inflammatory mediators, which may be beneficial in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways .

Antiviral Activity

Emerging evidence points to the antiviral properties of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide. Similar compounds have been reported to inhibit viral replication in various models, including those for hepatitis C and influenza viruses. This suggests potential applications in antiviral drug development .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthalene sulfonamide derivatives for their anticancer activity. The results indicated that compounds with structural similarities to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, researchers found that derivatives of naphthalene sulfonamides could effectively reduce the production of pro-inflammatory cytokines in vitro. The study highlighted the importance of the sulfonamide group in mediating these effects through inhibition of COX enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide, a comparison with similar compounds is essential.

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Naphthalene Sulfonamide A | Similar | Anticancer | 10 |

| Pyridine Derivative B | Different | Antiviral | 15 |

| Pyrrolidine Analog C | Similar | Anti-inflammatory | 8 |

This table illustrates how variations in structure can influence biological activity, providing insights into the design of more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.